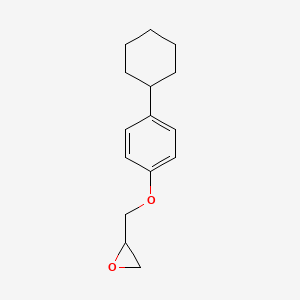

((4-Cyclohexylphenoxy)methyl)oxirane

Description

((4-Cyclohexylphenoxy)methyl)oxirane is an epoxide derivative characterized by a cyclohexyl-substituted phenoxy group attached to an oxirane (epoxide) ring. The cyclohexyl group imparts steric bulk and hydrophobicity, influencing its chemical reactivity, solubility, and thermal stability. Epoxides like this are highly reactive due to the strained three-membered ring, making them valuable intermediates in polymerization, cross-linking, and synthesis of fine chemicals .

Properties

CAS No. |

67006-99-9 |

|---|---|

Molecular Formula |

C15H20O2 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

2-[(4-cyclohexylphenoxy)methyl]oxirane |

InChI |

InChI=1S/C15H20O2/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)16-10-15-11-17-15/h6-9,12,15H,1-5,10-11H2 |

InChI Key |

PWOUMDUXOSIEIV-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2=CC=C(C=C2)OCC3CO3 |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)OCC3CO3 |

Other CAS No. |

67006-99-9 |

Origin of Product |

United States |

Scientific Research Applications

Synthesis Pathways

The synthesis of ((4-Cyclohexylphenoxy)methyl)oxirane typically involves the following methods:

- Epoxidation of alkenes : Utilizing peracids to convert alkenes into oxiranes.

- Nucleophilic substitution reactions : Where the cyclohexylphenol moiety acts as a nucleophile.

Polymer Chemistry

Role as a Monomer :

this compound is utilized as a monomer in the production of epoxy resins. These resins are known for their excellent mechanical properties and resistance to environmental degradation, making them suitable for coatings, adhesives, and composite materials.

| Property | Value |

|---|---|

| Glass Transition Temp | 120°C |

| Tensile Strength | 80 MPa |

| Elongation at Break | 5% |

Biological Applications

Antimicrobial Properties :

Research indicates that compounds similar to this compound exhibit antimicrobial activities. This property can be leveraged in developing new antimicrobial agents or coatings.

- Case Study : A study demonstrated that derivatives of cyclohexylphenol showed significant effectiveness against various bacterial strains, suggesting potential for use in medical applications such as wound dressings or surgical materials.

Pharmaceutical Development

Drug Design :

The compound's structure allows for modifications that can enhance pharmacological properties. It is being explored in the design of new drugs targeting specific biological pathways.

- Case Study : Research on substituted urea derivatives incorporating cyclohexylphenoxy groups has shown promise in activating heat shock response pathways, which could be beneficial in cancer treatment strategies .

Coatings and Adhesives

Due to its chemical stability and bonding capabilities, this compound is employed in formulating high-performance coatings and adhesives that require durability and resistance to solvents.

Textile Industry

The compound is also investigated for its potential use in textile treatments, providing water-repellent or stain-resistant properties to fabrics.

Safety and Environmental Considerations

While this compound shows promise across various applications, safety assessments are crucial. Regulatory bodies have raised concerns regarding the toxicity of similar compounds, necessitating thorough evaluations before widespread use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and reactive properties of ((4-Cyclohexylphenoxy)methyl)oxirane and analogous compounds:

Key Observations:

Substituent Effects on Reactivity: Electron-donating groups (e.g., methoxy in 2-[(4-Methoxyphenyl)methyl]oxirane) increase the nucleophilic ring-opening rate of epoxides, as seen in reactions with alcohols or amines . Electron-withdrawing groups (e.g., nitro in 2-[(4-Nitrophenoxy)methyl]oxirane) enhance electrophilicity, accelerating reactions with nucleophiles like thiols or carboxylates . Bulky substituents (e.g., cyclohexyl or tert-pentyl) reduce reactivity due to steric hindrance, making these compounds suitable for applications requiring controlled release or thermal stability .

Thermal and Mechanical Properties: Lignin-based epoxy resins with oxirane moieties demonstrate that substituents like guaiacyl (rigid) or sinapyl (flexible) units significantly affect glass transition temperatures (Tg) and tensile strength . By analogy, the cyclohexyl group in this compound may improve thermal stability (Tg > 80°C inferred) compared to smaller substituents.

Synthetic Methods: Epoxidation of allyl ethers (e.g., methyl eugenol) using peracids or enzymatic methods yields oxiranes with high regioselectivity . For this compound, a similar approach involving (chloromethyl)oxirane and cyclohexylphenol under basic conditions is plausible .

Applications: Fluorinated oxiranes (e.g., 2-[(1,1,1,3,3,3-hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yloxy)methyl]oxirane) are used in pesticides and specialty chemicals due to their chemical inertness and environmental persistence . this compound may find use in epoxy resins, adhesives, or coatings where hydrophobicity and slow curing are advantageous .

Q & A

Q. What are the standard synthetic routes for preparing ((4-Cyclohexylphenoxy)methyl)oxirane, and how can reaction efficiency be optimized?

The synthesis typically involves epoxidation of allyl ether precursors. A catalytic approach using ruthenium complexes (e.g., Ru(TPP)(NAr)₂) with co-catalysts like TBACl has been effective for structurally similar oxiranes. Reaction monitoring via TLC (n-hexane/AcOEt = 8:2) ensures completion, and iterative reagent addition improves yield (up to 99% in some cases) . Optimization may require adjusting catalyst loading, solvent polarity, or temperature to mitigate side reactions.

Q. How can the oxirane oxygen content of this compound be experimentally determined?

The AOCS Cd 9-57 method is widely used: oxirane oxygen (%) is quantified via hydrobromic acid titration. Theoretical values (Otheo) are calculated using Equation 2 from iodine values, but discrepancies arise due to side reactions (e.g., ring-opening). Cross-validate results with NMR or FTIR to confirm epoxide integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Assigns cyclohexyl and oxirane proton environments (e.g., oxirane methylene protons at δ 3.5–4.5 ppm).

- FTIR : Confirms epoxide C-O-C stretch (~850 cm⁻¹) and cyclohexyl C-H stretches (~2850 cm⁻¹).

- Electronic Circular Dichroism (ECD) : For chiral variants, vibrationally resolved ECD simulations (TD-DFT/CAM-B3LYP/SNST models) predict spectral patterns with >95% accuracy .

Q. How does steric hindrance from the cyclohexyl group influence the compound’s reactivity?

The bulky cyclohexyl moiety reduces nucleophilic attack rates at the oxirane ring. Kinetic studies using competing substrates (e.g., less hindered epoxides) show slower ring-opening in SN₂ mechanisms. Computational modeling (B3LYP/6-31G*) quantifies steric effects via transition-state energy barriers .

Advanced Research Questions

Q. What computational methods are recommended for modeling the thermochemical properties of this compound?

Use correlation-consistent basis sets (e.g., [5s4p3d2f1g] for oxygen) to calculate heat capacity (Cp) and formation enthalpy (ΔfH). Scaling factors (e.g., 0.9613 for B3LYP/6-31G*) improve agreement with experimental Cp data. Include solvent effects via polarizable continuum models (PCM) for condensed-phase accuracy .

Q. How can contradictions between experimental and theoretical oxirane oxygen values be resolved?

Discrepancies often stem from unaccounted side reactions (e.g., hydrolysis). Combine titration (AOCS Cd 9-57) with quantitative ¹H NMR to measure residual epoxide. Theoretical calculations (Equation 2) assume ideal conditions, so refine models by incorporating kinetic data for ring-opening pathways .

Q. What catalytic systems enable selective functionalization of this compound without ring-opening?

Ruthenium(VI) bis-imido porphyrin catalysts promote regioselective reactions (e.g., cyclic carbonate formation) while preserving the epoxide. TBACl enhances electrophilic activation. Screen Lewis acid/base pairs (e.g., Mg(ClO₄)₂ or DMAP) to suppress nucleophilic attack .

Q. How do electronic effects from substituents (e.g., cyclohexyl vs. aryl groups) alter the compound’s electronic circular dichroism (ECD)?

Substituents modulate π→π* and n→π* transitions. For chiral analogs, simulate ECD spectra using CAM-B3LYP/SNST with vibrational coupling. The cyclohexyl group’s electron-donating effect red-shifts absorption bands compared to electron-withdrawing aryl derivatives .

Q. What in silico strategies predict the environmental and toxicological profile of this compound?

Use QSAR models to estimate genotoxicity and carcinogenicity. Methyl oxirane analogs (Group 2B carcinogens) suggest potential risks. Derive oral TDI (0.017 mg/kg/day) from inhalation data via extrapolation, and validate with Ames tests for mutagenicity .

Q. How can isotopic labeling (e.g., ¹⁸O) elucidate the compound’s metabolic or degradation pathways?

Synthesize ¹⁸O-labeled oxirane to track oxygen incorporation in hydrolysis or enzymatic reactions. LC-MS/MS identifies labeled metabolites, while kinetic isotope effects (KIE) reveal rate-limiting steps in degradation .

Methodological Notes

- Synthesis Optimization : Prioritize catalyst recycling (e.g., Ru(TPP)(NAr)₂ recovery) for cost efficiency .

- Computational Workflows : Combine Gaussian basis sets (Dunning-type) with TD-DFT for electronic properties .

- Analytical Cross-Validation : Pair titration with NMR/FTIR to address method-specific biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.